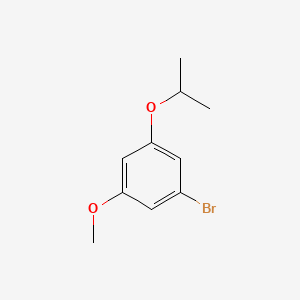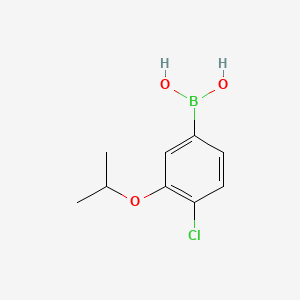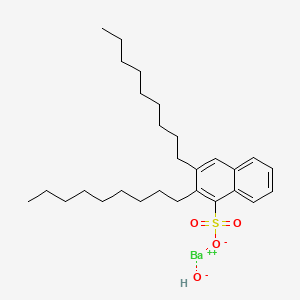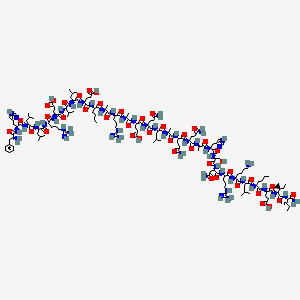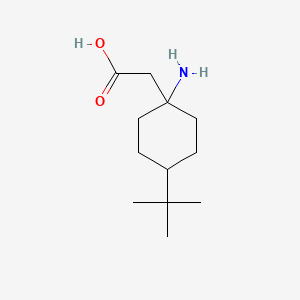
(1-Amino-4-tert-butylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Amino-4-tert-butylcyclohexyl)acetic acid” is a compound with the molecular formula C12H23NO2 . It is present as zwitterions and its molecular structure is stabilized by an intramolecular six-membered (C 6) N-H⋯O hydrogen bond .
Synthesis Analysis
The synthesis of “(1-Amino-4-tert-butylcyclohexyl)acetic acid” has been reported in the literature . The compound has been used in the synthesis of copper (II) complexes with ligands derived from β-amino acids . The structure of the copper (II) complex with 2- (1-aminocyclohexyl)-acetic acid was confirmed by single-crystal X-ray analysis .
Molecular Structure Analysis
The molecular structure of “(1-Amino-4-tert-butylcyclohexyl)acetic acid” is characterized by an intramolecular six-membered (C 6) N-H⋯O hydrogen bond . This structure is stabilized by the presence of zwitterions .
Scientific Research Applications
Crystal Structure Analysis : The molecular structure of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid is stabilized by intramolecular hydrogen bonds, forming sandwich-like layers in crystal formations, which are significant in studying molecular interactions and crystal engineering (Wani et al., 2013).
Synthesis of Phytohormone Metabolites : This compound has been used in the synthesis of labeled forms of compounds involved in the regulation of plant growth and development, which is significant in agricultural and botanical research (Ilić et al., 1997).
Antioxidant and Enzyme Inhibitory Studies : Research into Schiff base ligands derived from this amino acid shows potential applications in studying free radical scavenging properties and enzyme inhibition, important in pharmacological and biochemical studies (Ikram et al., 2015).
Bioactive Copper(II) Complexes : Copper(II) complexes with ligands derived from this amino acid have been investigated for their biological activities, including antitumor activities and interactions with DNA, suggesting applications in medicinal chemistry and cancer research (Bukonjic et al., 2018).
Metabolite Analysis in Medical Diagnosis : The tert-butyldimethylsilyl derivatives of this compound are used in the diagnosis and follow-up of patients with specific tumors and metabolic disorders, indicating its relevance in clinical diagnostics (Muskiet et al., 1981).
Iminosugar Amino Acid Synthesis and Glycosidase Inhibition : Its derivatives are studied for their glycosidase inhibition properties, contributing to the understanding of enzymatic processes and potential therapeutic applications (Martínez et al., 2019).
Quantitative Analysis in Peptide Chemistry : Used in the quantitative cleavage and analysis of N-blocked amino acids and peptides, this compound has applications in peptide synthesis and analysis (Ehrlich-Rogozinski, 1974).
Safety And Hazards
Safety data for “(1-Amino-4-tert-butylcyclohexyl)acetic acid” suggests that it should be handled with care. Contact with skin and eyes should be avoided, and inhalation or ingestion should be prevented . Contaminated clothing should be removed and washed before reuse . In case of accidental ingestion or contact with skin or eyes, medical advice should be sought immediately .
properties
IUPAC Name |
2-(1-amino-4-tert-butylcyclohexyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)9-4-6-12(13,7-5-9)8-10(14)15/h9H,4-8,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHOOJXJODKEFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-4-tert-butylcyclohexyl)acetic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


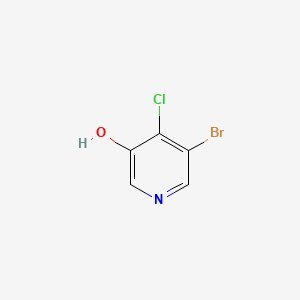
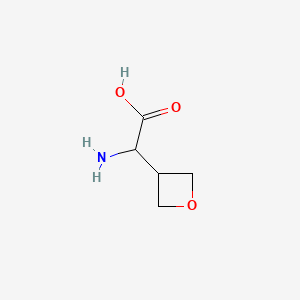


![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/no-structure.png)
